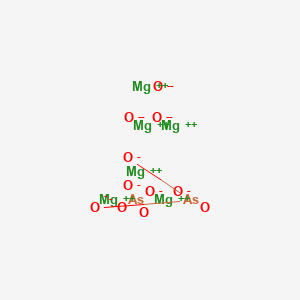
5-(2,5-Dichloroanilino)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dichloroanilino)-1,3-thiazolidine-2,4-dione, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Diclofenac is widely used in the medical field due to its potent anti-inflammatory and analgesic properties.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, Diclofenac reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, and it has also been shown to have antithrombotic effects. Diclofenac has also been shown to have effects on the gastrointestinal system, including the inhibition of gastric acid secretion and the promotion of mucosal healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diclofenac in lab experiments is its potent anti-inflammatory and analgesic properties. It is also widely available and relatively inexpensive. However, there are also some limitations to using Diclofenac in lab experiments. For example, it has been shown to have some toxic effects on the liver and kidneys, and it can also cause gastrointestinal side effects.
Direcciones Futuras
There are a number of future directions for the study of Diclofenac. One area of research is the development of new formulations and delivery methods for Diclofenac, which could improve its efficacy and reduce its side effects. Another area of research is the study of the long-term effects of Diclofenac on the liver and kidneys, as well as its potential effects on the cardiovascular system. Finally, there is also a need for further research into the mechanism of action of Diclofenac, which could lead to the development of new drugs with similar properties.
Métodos De Síntesis
Diclofenac is synthesized by the condensation of 2,5-dichloroaniline with 2-thioxo-1,3-thiazolidin-4-one in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to yield Diclofenac.
Aplicaciones Científicas De Investigación
Diclofenac is widely used in scientific research due to its anti-inflammatory and analgesic properties. It is commonly used in the study of pain and inflammation, and it has been shown to be effective in reducing inflammation in various animal models. Diclofenac has also been used in the study of osteoarthritis, rheumatoid arthritis, and other inflammatory diseases.
Propiedades
Fórmula molecular |
C9H6Cl2N2O2S |
|---|---|
Peso molecular |
277.13 g/mol |
Nombre IUPAC |
5-(2,5-dichloroanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-4-1-2-5(11)6(3-4)12-8-7(14)13-9(15)16-8/h1-3,8,12H,(H,13,14,15) |
Clave InChI |
DPSXHVYBGJPSEO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)NC2C(=O)NC(=O)S2)Cl |
SMILES canónico |
C1=CC(=C(C=C1Cl)NC2C(=O)NC(=O)S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228425.png)
![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)
![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)
![2-[2-[2-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228436.png)
![2-[2-[(2E)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228437.png)

![7-(4-Chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B228444.png)






![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)